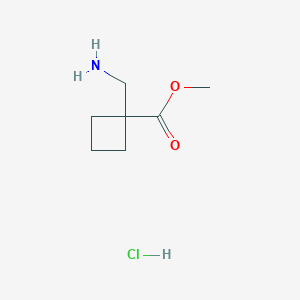
3-(2,4-Dichlorobenzoyl)-4-methylpyridine
説明
科学的研究の応用
- Field : Chemical Crystallography .
- Application : The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds .
- Method : The reactions were carried out in N, N′ -dimethylformamide solution at 60 °C .
- Results : This process yielded a series of dichlorobenzamide derivatives in good yields .
- Field : Chemical Intermediates .
- Application : The synthesis of benzamide derivatives is performed through direct condensation of benzoic acids and amines .
- Method : The reaction was carried out under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results : This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
Synthesis of Dichlorobenzamide Derivatives
Synthesis of Benzamides
- Field : Thermal Analysis and Calorimetry .
- Application : The study of the decomposition characteristics of di(2,4-dichlorobenzoyl) peroxide (DCBP), a compound similar to “3-(2,4-Dichlorobenzoyl)-4-methylpyridine”, was conducted .
- Method : The decomposition of DCBP was investigated through differential scanning calorimetry and thermal activity monitor III .
- Results : The study found that DCBP decomposes more satisfactorily by an autocatalytic reaction at low temperatures .
- Field : Industrial Applications .
- Application : Di(2,4-dichlorobenzoyl) peroxide (DCBP) is the principal cross-linking agent in the pressureless hot-air vulcanization of silicone rubber .
- Method : The curing temperature is usually set in the 110.0–175.0 °C range for producing dimethyl silicone elastomers .
- Results : DCBP is advantageous because of its fast curing rate and bubble-free-cured transparent nature .
Decomposition Characteristics of Di(2,4-dichlorobenzoyl) Peroxide
Use in Silicone Rubber Vulcanization
- Field : Chemical Crystallography .
- Application : The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds .
- Method : The reactions were carried out in N, N′ -dimethylformamide solution at 60 °C .
- Results : This process yielded a series of dichlorobenzamide derivatives in good yields .
- Field : Organic Chemistry .
- Application : 2,4-Dichloro-3,5-difluorobenzoic acid was synthesised from the commercially available 4-chloro-3,5-difluorobenzonitrile .
- Method : The synthesis involved a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .
- Results : The synthesis yielded 2,4-dichloro-3,5-difluorobenzoic acid in good yield .
Synthesis of Dichlorobenzamide Derivatives
Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2,4-dichlorophenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-5-16-7-11(8)13(17)10-3-2-9(14)6-12(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIIHEGBCGICQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)


![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)


![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)


